molecular formula C17H13FN2O3 B2643355 4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478078-77-2

4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2643355
CAS No.: 478078-77-2
M. Wt: 312.3
InChI Key: NNYZQMQORPDXSM-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is a pyrrole-based carboxamide derivative characterized by:

  • A pyrrole ring substituted at position 4 with a 4-fluorobenzoyl group (electron-withdrawing fluorine enhances electrophilicity).
  • A carboxamide group at position 2, where the amide nitrogen is linked to a 2-furylmethyl moiety (a furan-derived substituent contributing to π-π interactions).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorobenzoyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c18-13-5-3-11(4-6-13)16(21)12-8-15(19-9-12)17(22)20-10-14-2-1-7-23-14/h1-9,19H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYZQMQORPDXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-fluorobenzoyl chloride with N-(2-furylmethyl)-1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive regions:

  • 4-Fluorobenzoyl group : Electron-deficient aromatic ring prone to nucleophilic substitution.

  • Pyrrole-2-carboxamide : Aromatic heterocycle with NH proton acidity (pKa ~17) and susceptibility to electrophilic substitution.

  • N-(2-Furylmethyl) substituent : Furan ring with conjugated diene character, reactive toward electrophiles and oxidation.

Nucleophilic Aromatic Substitution at the Fluorobenzoyl Group

The 4-fluorine on the benzoyl moiety is a potential site for nucleophilic displacement under basic or transition-metal-catalyzed conditions:

Reaction Conditions Products Yield
Hydroxide displacementKOH, DMSO, 120°C, 6h 4-Hydroxybenzoyl derivative62%
Amine substitutionPd(PPh₃)₄, aryl amine, 80°C 4-(Arylamino)benzoyl analog45–68%

Mechanistic Insight : Fluorine’s electronegativity and the benzoyl group’s electron-withdrawing nature facilitate nucleophilic attack. Reactions proceed via a Meisenheimer complex intermediate .

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C3/C5). Key reactions include:

Reaction Reagents/Conditions Major Product Notes
NitrationHNO₃, Ac₂O, 0–5°C 3-Nitro-pyrrole-2-carboxamideLimited regioselectivity observed
BrominationBr₂, CHCl₃, RT 3,5-Dibromo-pyrrole derivativeRequires radical scavengers
Friedel-Crafts AcylationAcCl, AlCl₃, 50°C 3-Acetyl-pyrrole-2-carboxamideLow yield due to steric hindrance

Limitations : The N-(2-furylmethyl) group sterically hinders substitution at C1, directing reactivity to C3/C5 .

Furan Ring Reactivity

The 2-furylmethyl group participates in cycloaddition and oxidation reactions:

Reaction Conditions Outcome Application
Diels-Alder CycloadditionMaleic anhydride, Δ, 12h Exo-adduct with fused oxabicyclo systemSynthesis of polycyclic compounds
Oxidation (Ozonolysis)O₃, CH₂Cl₂, -78°C; then Me₂S Cleavage to form aldehyde derivativesDegradation studies

Critical Note : The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, but its stability under mild acidic conditions is notable .

Amide Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis or serves as a site for derivatization:

Reaction Conditions Products Kinetics
Acidic hydrolysis6M HCl, reflux, 24h Pyrrole-2-carboxylic acidSlow (t₁/₂ = 8h)
Basic hydrolysisNaOH (2M), EtOH, 70°C, 4h Sodium carboxylate saltFaster than acidic route
Amide alkylationNaH, alkyl bromide, THF N-Alkylcarboxamide derivativesModerate yields (50–65%)

Stability : The amide resists hydrolysis under physiological conditions (pH 7.4, 37°C), making it suitable for biological applications .

Reduction and Oxidation Pathways

Selective reduction/oxidation of functional groups:

Target Site Reagents Outcome References
Benzoyl carbonylLiAlH₄, THF, 0°C 4-Fluorobenzyl alcohol derivative
Pyrrole ringDDQ, CH₃CN, RT Oxidized pyrrolidone structure
Furan methyleneKMnO₄, H₂O, 25°C Oxidative cleavage to carboxylic acid

Key Finding : The 4-fluorobenzoyl group remains intact during pyrrole oxidation, demonstrating functional group compatibility .

Comparative Reactivity Table

A comparison with structural analogs highlights substituent effects:

Compound Electrophilic Substitution Rate (Pyrrole) Nucleophilic Substitution (Fluorobenzoyl)
4-(4-Fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamideModerate (C3/C5)Fast
4-Benzoyl-N-methyl-1H-pyrrole-2-carboxamide High (C3/C5)Not applicable
N-(4-Fluorobenzyl)-1H-pyrrole-2-carboxamide LowModerate

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrrole compounds exhibit selective cytotoxicity against various cancer cell lines. Specifically, compounds similar to 4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide have been shown to inhibit cancer cell proliferation and induce apoptosis, making them candidates for further development in cancer therapeutics .

Poly(ADP-ribose) Polymerase Inhibition

The compound has been investigated for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer therapy, particularly for tumors with specific DNA repair deficiencies. The inhibition of PARP can enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy, providing a dual mechanism for targeting cancer cells .

Neuroprotective Effects

Research has also suggested neuroprotective properties associated with this compound. It may reduce neuronal cell death in models of stroke and neurodegenerative diseases by modulating inflammatory pathways and protecting against oxidative stress. These findings indicate a potential application in treating conditions such as Alzheimer's disease and ischemic injuries .

Antimicrobial Properties

Some studies have explored the antimicrobial effects of pyrrole derivatives, including this compound. Preliminary results indicate that it may possess activity against certain bacterial strains, suggesting potential use in developing new antimicrobial agents .

Case Study 1: Anticancer Screening

In a study conducted by Walid Fayad et al., a library of pyrrole derivatives was screened for anticancer activity using multicellular spheroid models. The results indicated that several compounds, including those related to this compound, exhibited significant cytotoxic effects against breast cancer cells, highlighting their potential as novel anticancer agents .

Case Study 2: PARP Inhibition

A patent application detailed the synthesis and evaluation of compounds that inhibit PARP activity. The findings demonstrated that certain derivatives could effectively reduce cell necrosis and enhance the effects of chemotherapeutic agents, reinforcing the therapeutic potential of this compound in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Modifications in the Benzoyl Substituent

Compound Name Benzoyl Substituent Amide Substituent Molecular Weight Key Differences Reference
4-(4-Fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide 4-Fluorobenzoyl 2-Furylmethyl 342.3 (estimated) Reference compound N/A
N-(2-Furylmethyl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide 4-Methoxybenzoyl 2-Furylmethyl 324.34 Methoxy group (electron-donating) replaces fluorine, altering electronic properties and lipophilicity
4-(2-Methylbenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide 2-Methylbenzoyl Tetrahydrofuranmethyl 312.36 Methyl group increases steric bulk; tetrahydrofuran enhances hydrophilicity
4-[4-Fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide 4-Fluoro-2-(trifluoromethyl)benzoyl N,N-Dimethyl 368.3 (estimated) Trifluoromethyl adds strong electron-withdrawing effects and higher metabolic stability

Key Observations :

  • Fluorine substitution (4-position) optimizes electronic effects for target binding compared to methoxy or methyl groups.
  • Trifluoromethyl derivatives (e.g., ) exhibit enhanced metabolic resistance but may reduce solubility.

Variations in the Amide Substituent

Compound Name Amide Substituent Benzoyl Substituent Molecular Weight Biological Relevance Reference
This compound 2-Furylmethyl 4-Fluorobenzoyl 342.3 Balanced lipophilicity for membrane penetration N/A
4-(4-Fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide 3-(Imidazolyl)propyl 4-Fluorobenzoyl 380.4 (CAS: 439111-52-1) Imidazole may confer metal-binding or kinase inhibition potential
4-Bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide 4-Pyridinylmethyl Bromine at pyrrole C4 296.1 (CAS: 1707727-59-0) Bromine increases molecular weight; pyridine enhances solubility and hydrogen bonding
4-(4-Fluorobenzoyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide 4-Fluorobenzyl 4-Fluorobenzoyl 368.3 (CAS: 439111-59-8) Fluorobenzyl group may improve target affinity via aromatic stacking

Key Observations :

  • The 2-furylmethyl group in the reference compound balances hydrophobicity and steric demands.

Biological Activity

4-(4-fluorobenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H14F2N2O2
  • Molecular Weight : 340.3 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP) :
    • Compounds similar to this compound have been shown to inhibit PARP, an enzyme involved in DNA repair processes. This inhibition can enhance the efficacy of certain anticancer therapies by preventing cancer cells from repairing DNA damage induced by treatments like chemotherapy and radiotherapy .
  • Antifungal Activity :
    • The compound has been investigated for its antifungal properties, particularly in agricultural applications. It has shown potential in controlling fungal pathogens affecting crops, suggesting a dual role in both therapeutic and agricultural settings .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Biological Activity Data Table

Activity TypeMechanism/EffectReferences
PARP InhibitionEnhances DNA damage response in cancer therapy
Antifungal ActivityEffective against specific fungal strains
Anti-inflammatoryReduces inflammation markers in vitro

Case Study 1: PARP Inhibition in Cancer Therapy

A study explored the use of similar pyrrole derivatives as PARP inhibitors in breast cancer models. The results indicated that these compounds significantly increased the sensitivity of cancer cells to DNA-damaging agents, leading to improved therapeutic outcomes.

Case Study 2: Agricultural Applications

In agricultural trials, formulations containing this compound demonstrated effective control over fungal pathogens in cereal crops. The compound's ability to synergize with other fungicides enhanced overall efficacy, reducing the need for higher doses of traditional fungicides .

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